4-(2-Ethoxyethyl)-1,4-diazepan-5-one
Description
4-(2-Ethoxyethyl)-1,4-diazepan-5-one is a seven-membered heterocyclic compound featuring a 1,4-diazepan-5-one core substituted with a 2-ethoxyethyl group at the 4-position. This structure combines a diazepanone ring (with two nitrogen atoms and a ketone group) with an ether-containing side chain. The ethoxyethyl substituent introduces both hydrophobicity and flexibility, which may influence pharmacokinetic properties like solubility and metabolic stability.
Properties
IUPAC Name |
4-(2-ethoxyethyl)-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-8-7-11-6-5-10-4-3-9(11)12/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQLQQSXBCLCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCNCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethyl)-1,4-diazepan-5-one typically involves the reaction of ethoxyethylamine with a suitable precursor, such as a diketone or a diester. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and at elevated temperatures to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The ethoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-(2-Ethoxyethyl)-1,4-diazepan-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or other biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-(2-Ethoxyethyl)-1,4-diazepan-5-one, highlighting differences in substituents, molecular properties, and biological relevance:
Key Comparative Insights
Substituent Effects on Bioactivity Aromatic vs. Aliphatic Groups: Compounds like 2,7-diphenyl-1,4-diazepan-5-one exhibit strong interactions with biological targets (e.g., HCV NS5B polymerase) due to aromatic π-π stacking. In contrast, aliphatic substituents (e.g., ethoxyethyl or dimethylaminoethyl) may improve solubility or metabolic stability but reduce target affinity. Ether vs. Amine Functionality: The ethoxyethyl group in the target compound offers conformational flexibility and moderate hydrophilicity, whereas the dimethylaminoethyl analog introduces a basic amine, enhancing water solubility but requiring careful pH management.
Synthetic Accessibility 4-Methyl-1,4-diazepan-5-one is synthesized via straightforward alkylation of the diazepanone core, while the ethoxyethyl derivative likely requires more complex ether-forming reactions (e.g., nucleophilic substitution with 2-ethoxyethyl halides). 2,7-Diphenyl derivatives are synthesized via Schmidt reactions or multi-component condensations, emphasizing the role of aromatic substituents in stabilizing crystal lattices.
Crystallographic and Hydrogen-Bonding Patterns Compounds like 2,7-diphenyl-1,4-diazepan-5-one form dimers via N-H···O hydrogen bonds, critical for crystal packing. Benzyl-substituted analogs (e.g., 4-(3-methoxybenzyl)-1,4-diazepan-5-one) exhibit additional C-H···O interactions, enhancing lattice stability.
Pharmacokinetic and Safety Profiles Dimethylaminoethyl derivatives show promising ADME properties but lack comprehensive toxicity data. Aryl-substituted compounds (e.g., 6-methyl-2,7-diphenyl derivatives) demonstrate oral bioavailability and neuroleptic activity in preclinical models.
Biological Activity
4-(2-Ethoxyethyl)-1,4-diazepan-5-one is a compound belonging to the diazepan family, characterized by a seven-membered ring containing two nitrogen atoms. Its structural formula is , and it features a unique ethoxyethyl substituent that influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator based on its structural characteristics and the nature of the target. Potential mechanisms include:
- Enzyme Interaction : The compound can act as a ligand in biochemical assays, influencing enzyme activities.
- Receptor Modulation : It may interact with neurotransmitter receptors, which could lead to effects similar to those observed with traditional anxiolytics and antidepressants.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Antidepressant Effects : Studies have shown that compounds structurally related to diazepanes can exhibit antidepressant-like properties. For instance, similar diazepan derivatives have demonstrated significant activity in preclinical models sensitive to clinically effective antidepressants .
- Anxiolytic Activity : The compound's potential to modulate neurotransmitter systems suggests it may also possess anxiolytic properties. Its interaction with serotonergic receptors could be crucial for this effect .
Case Studies and Research Findings
Several studies have investigated the biological activity of related diazepan compounds, providing insights into the potential effects of this compound:
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Antidepressant-Like Activity :
- In a study involving animal models, derivatives similar to this compound were tested for their ability to reduce immobility time in the forced swim test (FST), a common measure of antidepressant efficacy. Results indicated a dose-dependent reduction in immobility time, suggesting potential antidepressant-like effects .
- Anxiolytic-Like Activity :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
